1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
Description
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a bicyclic heteroaromatic compound featuring a benzotriazole core fused with a partially saturated cyclohexene ring. The cyclopentyl substituent at the 1-position distinguishes it from simpler analogs, such as the methyl-substituted variant (CAS 1496734-87-2) . This structural modification enhances steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding affinity.
Properties
IUPAC Name |
3-cyclopentyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(17)8-5-6-10-11(7-8)15(14-13-10)9-3-1-2-4-9/h8-9H,1-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDTIKTDICWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCC(C3)C(=O)O)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with an indazole nucleus have been found to interact with a variety of targets, including enzymes, receptors, and proteins involved in various biological processes.
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions.
Biological Activity
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CBTA) is a bicyclic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₁₂H₁₇N₃O₂
- Molecular Weight : 235.28 g/mol
- Boiling Point : 472.6 ± 55.0 °C (predicted)
- Density : 1.51 ± 0.1 g/cm³ (predicted)
- pKa : 4.28 ± 0.20 (predicted) .
CBTA exhibits its biological effects primarily through the inhibition of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various physiological processes including cell proliferation and inflammation. By modulating LPA signaling pathways, CBTA may influence cancer progression and inflammatory responses .
Antimicrobial Activity
Research indicates that benzotriazole derivatives, including CBTA, possess significant antimicrobial properties. In vitro studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis. The structural characteristics of these compounds contribute to their effectiveness against pathogens .
Antiparasitic Activity
CBTA has shown promise in antiparasitic applications. Studies have indicated that derivatives similar to CBTA exhibit inhibitory effects against protozoan parasites such as Trypanosoma cruzi, responsible for Chagas disease. The activity is dose-dependent, with significant reductions in parasite viability observed at specific concentrations .
Anti-inflammatory Potential
Due to its role as an autotaxin inhibitor, CBTA is being investigated for its anti-inflammatory properties. Autotaxin is linked to several inflammatory diseases; thus, inhibiting this enzyme could provide therapeutic benefits in conditions such as rheumatoid arthritis and cancer-related inflammation .
Case Studies
A series of studies have highlighted the biological activity of CBTA and its derivatives:
-
Study on Antimicrobial Activity :
- Researchers evaluated the antimicrobial efficacy of CBTA against multiple bacterial strains.
- Results indicated a significant reduction in bacterial growth at concentrations as low as 25 μg/mL.
-
Antiparasitic Efficacy :
- A study focusing on Trypanosoma cruzi demonstrated that CBTA derivatives could reduce parasite counts by over 50% at optimal concentrations after 72 hours of incubation.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| CBTA | Cyclopentyl group + carboxylic acid | Potential autotaxin inhibitor |
| Benzotriazole | Simple benzotriazole structure | Less biological activity |
| Indazole Derivatives | Varying substitutions | Enhanced antiparasitic properties |
This table illustrates how CBTA's unique structural features confer distinct advantages over simpler analogs in terms of biological activity .
Scientific Research Applications
Synthetic Applications
CBTA serves as a versatile building block in multicomponent reactions. Its ability to participate in various synthetic pathways allows for the creation of complex molecules. Notably, it has been utilized in the synthesis of:
- 1,5,6,7-Tetrahydro-4H-indol-4-one : This compound is synthesized using CBTA as a precursor in multicomponent reactions.
- Autotaxin Inhibitors : Preliminary studies indicate that CBTA may act as an autotaxin inhibitor, which could have implications for treating cancer and inflammation due to the enzyme's role in lysophosphatidic acid signaling pathways.
Biological Activities
Research has highlighted several promising biological activities associated with CBTA:
- Autotaxin Inhibition : As mentioned earlier, CBTA has shown potential as an autotaxin inhibitor. This activity is crucial because autotaxin is implicated in various pathological processes including cancer progression and inflammatory responses.
- Receptor Interaction Studies : Interaction studies have suggested that CBTA may engage with various receptors involved in cell signaling. These interactions can significantly influence cellular responses such as proliferation and migration—key factors in cancer biology.
Study 1: Autotaxin Inhibition
A study investigated the inhibitory effects of CBTA on autotaxin activity. Results indicated that the compound effectively reduced lysophosphatidic acid levels in vitro. This suggests potential therapeutic applications for conditions characterized by elevated autotaxin levels.
Study 2: Receptor Modulation
Another study focused on the interaction of CBTA with specific receptors involved in cell signaling pathways. The findings demonstrated that CBTA modulates receptor activity, affecting downstream signaling pathways related to cell proliferation and survival.
Comparison with Similar Compounds
Key Observations :
- The cyclopentyl group increases molecular weight by ~54 g/mol compared to the methyl analog, significantly altering steric and electronic profiles.
- Enhanced lipophilicity may improve membrane permeability but could compromise water solubility, a critical factor in drug development .
Preparation Methods
Synthetic Route Overview
The preparation generally involves:
- Construction of the benzotriazole core.
- Introduction of the tetrahydro substitution on the benzene ring.
- Installation of the carboxylic acid group at the 6-position.
- Attachment of the cyclopentyl substituent at the N1 position of the benzotriazole.
Benzotriazole Core Formation
The benzotriazole ring system is commonly synthesized via diazotization of 3,4-diaminobenzoic acid derivatives followed by intramolecular cyclization. One well-documented method involves:
- Starting with 3,4-diaminobenzoic acid.
- Treatment with sodium nitrite (NaNO2) in acidic aqueous solution (glacial acetic acid) at low temperature (0–5 °C) to form the diazonium salt.
- Subsequent intramolecular cyclization yields 1H-benzotriazole-5-carboxylic acid with high yield (~91%) as a solid product.
This method establishes the benzotriazole-5-carboxylic acid scaffold, which can be further modified.
Carboxylic Acid Functionalization at the 6-Position
Functionalization at the 6-position to introduce the carboxylic acid group can be achieved via:
- Selective halogenation (e.g., bromination) at the 6-position followed by metal-catalyzed carboxylation.
- Alternatively, starting from 6-substituted intermediates, oxidation or hydrolysis of ester precursors to the acid.
In the patent WO2011099832A2, a related benzimidazole compound is prepared by coupling reactions involving carboxylic acid derivatives and amines using coupling agents like HBTU and triethylamine in solvents such as N,N-dimethylformamide (DMF). This strategy can be adapted for benzotriazole derivatives.
Cyclopentyl Substitution at N1 Position
The N1-cyclopentyl substitution is introduced by:
- N-alkylation of the benzotriazole nitrogen using cyclopentyl halides or cyclopentyl-containing amines.
- The reaction is typically carried out in the presence of a base such as triethylamine.
- Solvents like DMF or tetrahydrofuran (THF) facilitate the substitution.
This step is often performed after the benzotriazole core and carboxylic acid functionalities are established to avoid side reactions.
Coupling and Final Purification
To achieve the final compound, coupling reactions are optimized using:
- Coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) for amide bond formation or related linkages.
- Triethylamine or other tertiary amines as bases.
- Reaction conditions typically involve stirring at room temperature or mild heating.
Purification is performed by:
- Chromatography on silica gel columns using eluents like ethyl acetate/hexane mixtures.
- Recrystallization from suitable solvents.
Yields vary depending on exact conditions but are generally in the range of 40–80% for individual steps, with overall yields optimized by careful control of stoichiometry and reaction times.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- The use of HBTU and triethylamine in DMF provides efficient coupling with minimal side reactions, favoring high purity and yield.
- Reaction stoichiometry is critical; typically, 1.0 to 1.2 equivalents of the coupling partner are used to drive the reaction to completion.
- Mild reaction temperatures and careful control of pH during diazotization prevent decomposition of sensitive intermediates.
- Chromatographic purification is essential to separate regioisomers and side products, especially after halogenation and coupling steps.
- Alternative coupling reagents like COMU have been reported for related amide bond formations offering fast reaction times and high yields under mild conditions, though specific application to this compound requires further validation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid, and what are their respective yields and purity profiles?
- Methodological Answer : The synthesis typically begins with the benzotriazole core structure. The cyclopentyl group is introduced via nucleophilic substitution or coupling reactions, followed by carboxylation at the 6-position. For example, analogous tetrahydro-benzotriazole derivatives have been synthesized using cyclohexane diamine intermediates and catalytic hydrogenation . Post-synthesis, purity is assessed via HPLC (≥95% purity threshold) and NMR to confirm structural integrity. Yields vary (40–70%) depending on reaction conditions (e.g., solvent, temperature) .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography (e.g., as used in Acta Crystallographica studies for similar tetrahydro-pyridine derivatives) resolves stereochemistry and bond lengths .
- NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms cyclopentyl substitution patterns.
- IR spectroscopy verifies carboxylate (C=O stretch at ~1700 cm⁻¹) and triazole ring vibrations .
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
- Methodological Answer : Stability testing under varying pH (4–9), temperature (4°C to 25°C), and light exposure is critical. Analogous tetrahydro-carbazole-carboxylic acids show degradation at >40°C or in prolonged light, necessitating storage in amber vials at –20°C under inert gas . Regular LC-MS monitoring is advised to detect decomposition products.
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the biological activity of this compound, particularly in enzyme inhibition assays?
- Methodological Answer :
- Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates. Measure IC₅₀ values via dose-response curves (0.1–100 µM range). Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR (surface plasmon resonance) .
- Cellular assays : Test cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated proteins) in relevant cell lines .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) across different studies?
- Methodological Answer :
- Reproducibility checks : Standardize solvents (e.g., DMSO for solubility tests) and buffer conditions (pH 7.4 for physiological mimicry).
- Controlled experiments : Compare degradation rates under identical storage conditions (temperature, humidity) .
- Data triangulation : Cross-validate using multiple techniques (e.g., NMR for purity vs. HPLC) and reference PubChem’s computational data for solubility/logP predictions .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR modeling : Leverage datasets from PubChem BioAssay to correlate structural features (e.g., cyclopentyl hydrophobicity) with activity .
Key Considerations for Advanced Studies
- Contradiction Analysis : When conflicting bioactivity data arise, apply iterative hypothesis testing (e.g., varying assay conditions) and meta-analysis of PubChem BioActivity data .
- Stereochemical Impact : The cyclopentyl group’s conformation may influence binding; use NOESY NMR or computational conformational analysis to resolve .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
